Sarcosine
Overview
Description
Sarcosine, also known as N-methylglycine, is a naturally occurring amino acid derivative with the chemical formula CH₃NHCH₂COOH. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is found in muscles and other body tissues and is an intermediate and byproduct in the synthesis and degradation of glycine. It exists at neutral pH as a zwitterion, which can be obtained as a white, water-soluble powder .
Mechanism of Action
Target of Action
Sarcosine, also known as N-methylglycine, is a natural amino acid found in muscles and other body tissues . It primarily targets the Glycine Transporter 1 (GlyT1) and the enzyme 5 alpha-reductase . GlyT1 is responsible for the uptake of glycine and D-serine into cells , while 5 alpha-reductase is responsible for androgen hormone metabolism .
Mode of Action
This compound acts as an inhibitor of GlyT1, thereby increasing the levels of glycine and D-serine in the body and enhancing their effects . When applied topically, this compound inhibits 5 alpha-reductase, an enzyme that converts testosterone to dihydrotestosterone (DHT), which in turn promotes sebum production .
Biochemical Pathways
This compound is an intermediate and byproduct in glycine synthesis and degradation . It is metabolized to glycine by the enzyme this compound dehydrogenase, while glycine-N-methyl transferase generates this compound from glycine . This compound is also an intermediate in the metabolism of choline to glycine .
Pharmacokinetics
It’s known that the pharmacokinetics and tolerability of antibody-drug conjugates (adcs), which can include this compound, are predominantly influenced by the drug-antibody ratio (dar) of the conjugates .
Result of Action
The inhibition of GlyT1 by this compound results in increased levels of glycine and D-serine in the body, potentially enhancing their effects . The inhibition of 5 alpha-reductase leads to a reduction in sebum production, which can result in tightened pores, reduced oily shine, and improved overall skin texture and condition .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, this compound interacts with proline and glycine during its absorption in vivo . Studies in vitro in rat kidney showed that this compound transport is mediated, saturable, and energy-dependent . .
Biochemical Analysis
Biochemical Properties
Sarcosine is an intermediate and byproduct in glycine synthesis and degradation . It is metabolized to glycine by the enzyme this compound dehydrogenase, while glycine-N-methyl transferase generates this compound from glycine . This indicates that this compound interacts with these enzymes in its biochemical reactions.
Cellular Effects
This compound has been found to stimulate cell proliferation in vitro . It has also been associated with the modulation of glutamate, a neurotransmitter involved in various physiological processes such as memory and learning . Moreover, this compound has been shown to activate macroautophagy in cultured cells , suggesting a role in improved proteostasis.
Molecular Mechanism
This compound’s main mechanism involves inhibiting a transporter, called GlyT1, which takes up glycine and D-serine into cells . This increases the levels of glycine and D-serine in the body and increases their effects. This compound also acts on NMDA receptors , enhancing their function and playing a role in the pathophysiology of certain conditions like schizophrenia .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reverse behavioral impairments induced by certain substances over time . Moreover, this compound ameliorated oxidative and nitrosative stress, mitochondrial dysfunction, and neuroinflammation
Dosage Effects in Animal Models
In animal models, this compound has been used to attenuate behavioral symptoms of conditions like schizophrenia . The effects of this compound varied with different dosages, with higher doses showing significant effects . More studies are needed to understand the threshold effects and any potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in the metabolism of choline to glycine . It interacts with enzymes like this compound dehydrogenase and glycine-N-methyl transferase in its metabolic pathways . The Sar metabolic pathway involves glycine N-methyltransferase (GNMT), this compound dehydrogenase (SARDH), and pipecolic acid oxidase (PIPOX) .
Transport and Distribution
This compound has no apparent transport system of its own; it uses the low Km transport systems for L-proline and glycine to a minor extent and a high Km system shared by these substances for the major uptake at concentrations encountered in hypersarcosinemia . This suggests that this compound is transported and distributed within cells and tissues through these transport systems.
Subcellular Localization
The subcellular localization of this compound is not well-studied. The enzymes that metabolize this compound, such as this compound dehydrogenase, are found in various cellular compartments. For instance, this compound dehydrogenase is localized in the mitochondria , suggesting that this compound might also be present in this cellular compartment
Preparation Methods
Synthetic Routes and Reaction Conditions: Sarcosine can be synthesized in the laboratory from chloroacetic acid and methylamine. The reaction involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by the amino group of methylamine, resulting in the formation of this compound .
Industrial Production Methods: Industrially, this compound can be produced via the Strecker amino acid synthesis, which involves the reaction of aldehydes with ammonia and hydrogen cyanide, followed by hydrolysis. Another method involves condensing hydroxyacetonitrile and methylamine to obtain methylaminoacetonitrile, which is then hydrolyzed to obtain sodium methylaminoacetate. This mixture is neutralized with hydrochloric acid to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Sarcosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: this compound can be reduced to N-methylglycine using reducing agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Major Products Formed:
Oxidation: Glycine and formaldehyde.
Reduction: N-methylglycine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sarcosine has several scientific research applications across various fields:
Chemistry:
- Used as a reagent in organic synthesis.
- Employed in the synthesis of creatine from cyanamide and this compound .
Biology:
- Acts as an intermediate in the metabolism of choline to glycine.
- Involved in the synthesis and degradation of glycine .
Medicine:
- Investigated as a potential biomarker for prostate cancer. Elevated levels of this compound in urine have been associated with prostate cancer progression .
- Studied for its potential use in treating schizophrenia by enhancing NMDA receptor function .
Industry:
- Used in the manufacturing of biodegradable surfactants and toothpastes.
- Employed in the production of high-purity sodium this compound for various industrial applications .
Comparison with Similar Compounds
Dimethylglycine (DMG): Formed via the metabolism of choline and methionine.
Trimethylglycine (TMG or Betaine): Also formed via the metabolism of choline and methionine.
Creatine: Synthesized from sarcosine and cyanamide, plays a key role in muscle energy metabolism.
Uniqueness of this compound: this compound’s role as an intermediate in glycine metabolism and its potential as a biomarker for prostate cancer make it unique among similar compounds. Its ability to enhance NMDA receptor function and inhibit glycine transporter-1 further distinguishes it from other amino acid derivatives .
Properties
IUPAC Name |
2-(methylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYKKLYZXJSNPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Record name | SARCOSINE | |
Source | CAMEO Chemicals | |
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Related CAS |
25951-24-0, Array, 61791-59-1 (hydrochloride salts) | |
Record name | Glycine, N-methyl-, homopolymer | |
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Record name | Sarcosine | |
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Record name | Cocoyl sarcosine | |
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DSSTOX Substance ID |
DTXSID1047025 | |
Record name | N-Methylglycine | |
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Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent crystals or powder. Has a sweetish taste. (NTP, 1992), Deliquescent solid; [Merck Index] Cream-colored hygroscopic solid; [NTP] White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid | |
Record name | SARCOSINE | |
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Record name | Sarcosine | |
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Record name | Sarcosine | |
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Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 61 °F (NTP, 1992), 300.0 mg/mL | |
Record name | SID57264366 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | SARCOSINE | |
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Record name | Sarcosine | |
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Vapor Pressure |
0.00000017 [mmHg] | |
Record name | Sarcosine | |
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CAS No. |
107-97-1, 25951-24-0, 68411-97-2 | |
Record name | SARCOSINE | |
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Record name | Sarcosine | |
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Record name | Sarcosine | |
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Record name | Polysarcosine | |
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Record name | Sarcosine | |
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Record name | N-Methylglycine | |
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Record name | Sarcosine | |
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Record name | SARCOSINE | |
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Record name | Sarcosine | |
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Melting Point |
406 °F (Decomposes) (NTP, 1992), 208 °C | |
Record name | SARCOSINE | |
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